12-Aminododecanoic acid
CAS No.: 693-57-2
Cat. No.: VC21062137
Molecular Formula: C12H25NO2
Molecular Weight: 215.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 693-57-2 |
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Molecular Formula | C12H25NO2 |
Molecular Weight | 215.33 g/mol |
IUPAC Name | 12-aminododecanoic acid |
Standard InChI | InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15) |
Standard InChI Key | PBLZLIFKVPJDCO-UHFFFAOYSA-N |
SMILES | C(CCCCCC(=O)O)CCCCCN |
Canonical SMILES | C(CCCCCC(=O)[O-])CCCCC[NH3+] |
Appearance | Powder |
Introduction
Physical and Chemical Properties
12-Aminododecanoic acid appears as a white to off-white solid with almost no odor . Its physical and chemical properties make it suitable for diverse applications across multiple industries. The key physicochemical properties of 12-aminododecanoic acid are summarized in the following table:
The relatively low water solubility and the presence of both hydrophilic and hydrophobic regions in the molecule confer unique properties that are particularly valuable in applications requiring amphiphilic characteristics . The compound is stable under standard conditions but should be stored properly to maintain its chemical integrity .
Synthesis Methods
Traditional Chemical Synthesis
The conventional industrial production of 12-aminododecanoic acid involves a multi-step process starting from petroleum-derived feedstocks. This process begins with the trimerization of butadiene to yield cyclododecatriene . The traditional synthetic route proceeds through the following steps:
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Butadiene (from petroleum products) is trimerized to cyclododecatriene
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Hydrogenation to cyclododecane
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Oxidation to cyclododecanol
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Further oxidation to cyclododecanone
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Conversion to an unisolable oxime
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Beckmann rearrangement to yield lauryl lactam
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Conversion to 12-aminododecanoic acid
This conventional process faces significant technical challenges and environmental concerns due to the use of toxic and corrosive raw materials . These limitations have spurred research into alternative, more sustainable production methods.
Biosynthesis Methods
Recent advancements in biotechnology have enabled the development of bio-based methods for producing 12-aminododecanoic acid. A notable breakthrough was reported in a 2025 study demonstrating an engineered Escherichia coli cell factory capable of biosynthesizing ω-aminododecanoic acid (ω-AmDDA) directly from glucose .
This biosynthetic approach involves:
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Introduction of a thioesterase specific to C12 acyl-ACP
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Implementation of a multi-enzyme cascade converting dodecanoic acid (DDA) to ω-AmDDA
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Modular pathway engineering
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Redesign and dimerization enhancement of rate-limiting P450 enzymes
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Reconstruction of redox and energy homeostasis
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Enhancement of oxidative stress tolerance
Through these optimizations, researchers achieved a production level of 471.5 mg/L ω-AmDDA from glucose in shake flasks, representing a significant advancement in sustainable production methods .
Additionally, research has identified Pseudomonas species strains capable of utilizing 12-aminododecanoic acid as a sole nitrogen source. This metabolic function depends on transaminases (TAs), with three specific TAs demonstrating the ability to catalyze the transfer of the ω-amine from 12-aminododecanoic acid to pyruvate, showing promise for biocatalytic production of nylon and related polymers .
Synthesis from Renewable Resources
An innovative approach for 12-aminododecanoic acid synthesis utilizes vernolic acid, a naturally occurring epoxidized fatty acid obtained from Vernonia galamensis seed oil. This renewable resource contains approximately 40% naturally epoxidized triglyceride oil, which upon saponification and acidification yields about 75-80% vernolic acid .
The synthesis pathway from vernolic acid follows these steps:
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Saponification and acidification of Vernonia oil
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Cold temperature crystallization to isolate vernolic acid
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Hydrogenation of the olefinic group to yield 12,13-epoxystearic acid
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Oxidation to yield 12-oxododecanoic acid
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Reaction with hydroxylamine to form 12-oxododecanoic acid oxime
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Hydrogenation to produce 12-aminododecanoic acid
This method offers advantages over traditional petrochemical routes by utilizing renewable resources and avoiding the use of gaseous hydrocarbons or petrochemical-based feedstocks .
Applications and Uses
Industrial Applications
The primary industrial application of 12-aminododecanoic acid is as a monomer for the production of nylon-12 (polyamide-12) . Nylon-12 possesses exceptional properties including:
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Low water absorption
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Low relative density
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High abrasion resistance
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Flame resistance
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Chemical resistance
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Good weather resistance
These characteristics make nylon-12 valuable in diverse applications such as:
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3D printing
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Automotive manufacturing
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Oil and gas exploitation
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Medical instruments
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Electronics
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Offshore pipelines
Additionally, 12-aminododecanoic acid serves as an intermediate in the production of polymers, thermoplastics, and adhesives . The global market for 12-aminododecanoic acid is expected to experience significant growth in coming years due to its expanding applications across industries .
Pharmaceutical Applications
In pharmaceutical research and development, 12-aminododecanoic acid has emerged as a valuable building block due to its bifunctional nature and amphiphilic properties . Key pharmaceutical applications include:
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Precursor for various bioactive molecules, including amide-linked drugs
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Component in drug delivery systems, leveraging its ability to interact with lipids and membrane proteins
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Essential ingredient in the synthesis of peptidomimetics that mimic natural peptides
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Development of targeted therapeutics
The compound has also been used in the synthesis of phenylbutazone derivatives, creating long-acting agents with improved pharmacokinetics based on human serum albumin as a drug carrier .
Research Applications
In research settings, 12-aminododecanoic acid serves multiple functions:
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PROTAC linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the amino group can react with carboxylic acids, activated NHS esters, and carbonyls, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds
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In peptide synthesis, particularly when incorporated as Fmoc-protected derivatives (Fmoc-12-aminododecanoic acid) that serve as protecting groups in solid-phase peptide synthesis
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Bioconjugation processes, attaching peptides to various biomolecules in the development of targeted drug delivery systems
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Material science applications, contributing to the synthesis of functionalized polymers used in coatings and adhesives
Health and Environmental Considerations
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Repeated oral ingestion in rats showed adverse effects on kidney function and hematological parameters
The compound's low vapor pressure (0.000000001 Pa at 25°C) suggests minimal inhalation risk under ambient conditions . Its moderate water solubility (137 mg/L at 20°C) indicates that it may dissolve slowly in aquatic environments .
From an environmental perspective, as a fatty acid derivative, 12-aminododecanoic acid is expected to have some level of biodegradability, making it a more sustainable option compared to entirely synthetic compounds . The development of bio-based production methods further enhances its environmental profile by reducing dependence on petrochemical feedstocks .
Market Overview
The global 12-aminododecanoic acid market is projected to experience significant growth in the coming years, driven by its wide range of applications . Key market drivers include:
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Increasing demand for surfactants in personal care and household products such as detergents, shampoos, and soaps
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Growing use as a precursor in the production of aliphatic polyamides and aliphatic diols
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Rising demand for sustainable and biodegradable alternatives to conventional chemicals
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Expanding applications in automotive, construction, and packaging industries
Market restraints include:
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High production costs
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Availability of alternatives such as L-lysine, which is widely available and cost-effective
Government regulations regarding chemical use across industries are also expected to influence market dynamics, with increasing demand for environmentally friendly products potentially boosting the market for 12-aminododecanoic acid as a sustainable alternative .
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